molecular formula C8H10BrNO B8652604 4-(2-bromoethyl)-2-methoxyPyridine

4-(2-bromoethyl)-2-methoxyPyridine

Cat. No.: B8652604
M. Wt: 216.07 g/mol
InChI Key: JXFHGHFHEXTLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoethyl)-2-methoxypyridine is a chemical compound with the CAS Number 1417825-18-3 and a molecular formula of C 8 H 10 BrNO . It has a molecular weight of 216.08 g/mol . This compound is a pyridine derivative characterized by a 2-methoxy substitution and a 2-bromoethyl side chain, which provides a reactive handle for further synthetic transformations. The bromoethyl group makes this compound a valuable alkylating agent and a versatile building block in organic synthesis, particularly for the construction of more complex molecules through nucleophilic substitution reactions. Researchers may utilize it in the development of pharmaceutical intermediates, ligands for catalysis, and novel chemical entities for material science. The presence of the methoxy and bromoethyl functional groups on the pyridine ring makes it a useful precursor in medicinal chemistry programs, for example, in the synthesis of potential kinase inhibitors or other heterocyclic bioactive molecules. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

4-(2-bromoethyl)-2-methoxypyridine

InChI

InChI=1S/C8H10BrNO/c1-11-8-6-7(2-4-9)3-5-10-8/h3,5-6H,2,4H2,1H3

InChI Key

JXFHGHFHEXTLOL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)CCBr

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 4 2 Bromoethyl 2 Methoxypyridine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For 4-(2-bromoethyl)-2-methoxypyridine, the primary disconnection occurs at the C-C bond of the ethyl side chain, suggesting a precursor that can be elaborated to the desired bromoethyl group.

A logical retrosynthetic approach identifies 4-acetyl-2-methoxypyridine as a key intermediate. This is based on the recognition that the acetyl group can be reduced to an alcohol and subsequently converted to a bromide. Another viable disconnection points towards 4-vinyl-2-methoxypyridine, which could undergo hydrobromination. However, the former approach often offers better control and avoids potential polymerization issues associated with vinyl groups.

The synthesis of the crucial precursor, 2-methoxypyridine (B126380), can be achieved through several methods. One common strategy involves the O-alkylation of the corresponding 2-pyridone. clockss.org For instance, bromo-substituted 2-pyridones can be reacted with alkyl halides in the presence of silver carbonate in a nonpolar solvent like benzene (B151609) to selectively yield 2-alkoxypyridines. clockss.org

Further retrosynthetic analysis of 4-acetyl-2-methoxypyridine would lead back to simpler pyridine (B92270) derivatives. A key precursor for introducing functionality at the 4-position is often 2-methoxy-4-aminopyridine. This amino group can be converted to a variety of other functional groups via diazotization followed by a Sandmeyer or related reaction.

Table 1: Key Precursors for the Synthesis of 4-(2-bromoethyl)-2-methoxyPyridine

Precursor CompoundRole in Synthesis
2-methoxy-4-aminopyridineStarting material for introducing functionality at the 4-position.
4-Acetyl-2-methoxypyridineIntermediate for the formation of the 2-bromoethyl side chain.
4-(1-hydroxyethyl)-2-methoxypyridineIntermediate resulting from the reduction of the acetyl group.
2-PyridonePrecursor for the synthesis of 2-methoxypyridine.

Development of Novel Synthetic Routes and Modifications

The classical approach to synthesizing 4-(2-bromoethyl)-2-methoxypyridine often involves a multi-step sequence starting from a pre-functionalized pyridine ring. However, recent research has focused on developing more convergent and efficient synthetic routes.

One innovative approach involves the use of cross-coupling reactions to construct the carbon skeleton. For instance, a Suzuki coupling reaction between a suitably protected 4-bromopyridine (B75155) derivative and a boronic acid containing the ethyl group precursor could be envisioned. The palladium-catalyzed Suzuki cross-coupling is a powerful tool for C-C bond formation and has been successfully applied in aqueous systems, enhancing its green credentials. researchgate.net

Another area of development is the direct C-H functionalization of the pyridine ring. While challenging due to the inherent reactivity of the pyridine nucleus, catalytic methods are emerging that allow for the direct introduction of functional groups, potentially shortening synthetic sequences. Ruthenium-catalyzed C-H activation has shown promise in the functionalization of 2-pyridones. nih.gov

Regioselective Functionalization and Control

Achieving the desired regiochemistry is paramount in pyridine synthesis. The electronic nature of the pyridine ring, with its electron-deficient character, directs nucleophilic substitution primarily to the 2- and 4-positions. The presence of a methoxy (B1213986) group at the 2-position further influences the regioselectivity of subsequent reactions.

The synthesis of the related isomer, 2-bromo-4-methoxypyridine, highlights the subtleties of regioselective control. In one reported synthesis, 4-methoxypyridine (B45360) is treated with n-butyllithium and 2-(N,N-dimethylamino)ethanol, leading to directed lithiation at the 2-position, followed by quenching with a bromine source. chemicalbook.com

For the synthesis of 4-substituted-2-methoxypyridines, a common strategy is to start with a precursor that already has a handle at the 4-position. As mentioned, 2-methoxy-4-aminopyridine is an excellent starting material. The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in a regioselective manner. For the introduction of a bromo group directly, a Sandmeyer reaction using copper(I) bromide is effective. guidechem.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a robust and scalable synthetic process. Factors such as temperature, solvent, catalyst loading, and reaction time can all have a significant impact on the yield and purity of the desired product.

A notable example of optimization is the synthesis of 4-bromo-2-methoxypyridine (B21118) from 2-methoxy-4-aminopyridine. By carefully controlling the temperature of the Sandmeyer reaction at -10°C during the addition of sodium nitrite (B80452) and then allowing the reaction to warm to room temperature, the yield was increased from 72% to an impressive 95%. guidechem.com

Table 2: Optimization of the Sandmeyer Reaction for 4-Bromo-2-methoxypyridine Synthesis guidechem.com

ParameterInitial ConditionOptimized Condition
Reaction TemperatureNot specified-10°C during addition
Pre-cooling TemperatureNot specified0°C
Yield 72% 95%

Similarly, in cross-coupling reactions, the choice of catalyst, ligand, base, and solvent system is crucial. For instance, in a Suzuki coupling for the synthesis of 2-methyl-4-phenylpyridine, a mixed solvent system of water/1,4-dioxane (5:1) with K₂CO₃ as the base and Pd(dppf)Cl₂ as the catalyst under microwave irradiation at 120°C was found to be optimal, significantly improving the yield. researchgate.netresearchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and improve safety. rasayanjournal.co.in Key strategies include the use of greener solvents, catalysts, and energy sources. researchgate.netnih.gov

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating. nih.govacs.org One-pot multicomponent reactions, which combine several synthetic steps into a single operation, are another hallmark of green chemistry, as they reduce waste and improve atom economy. nih.gov

For the synthesis of 4-(2-bromoethyl)-2-methoxypyridine, applying green chemistry principles could involve:

Utilizing microwave irradiation to accelerate the key reaction steps.

Exploring aqueous solvent systems for cross-coupling reactions.

Developing a one-pot procedure that combines multiple transformations, thereby reducing purification steps and solvent usage.

By embracing these advanced synthetic strategies and green chemistry principles, the production of 4-(2-bromoethyl)-2-methoxypyridine can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 4 2 Bromoethyl 2 Methoxypyridine

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The primary bromoethyl group is a prime site for nucleophilic attack, readily undergoing SN2 reactions. This reactivity is fundamental to the synthetic utility of 4-(2-bromoethyl)-2-methoxypyridine, allowing for the introduction of a wide array of functional groups.

For instance, reaction with amines, such as in the synthesis of 2-(2-aminoethyl)pyridine (B145717) (aepy), demonstrates this key transformation. researchgate.net While the specific synthesis of 4-(2-aminoethyl)-2-methoxypyridine from the bromo-precursor is not detailed in the provided results, the general reaction of bromoethylpyridines with amines is a well-established synthetic route. Similarly, reactions with other nucleophiles like piperidine (B6355638) would be expected to proceed efficiently, yielding the corresponding N-substituted product.

The general utility of quaternizing pyridines to enhance reactivity at the 4-position, followed by dequaternization, highlights a strategic approach to synthesizing 4-substituted pyridines. google.comgoogle.com This principle underscores the importance of the bromoethyl group as a reactive handle for further molecular elaboration.

NucleophileProductReaction Type
Ammonia (NH₃)4-(2-aminoethyl)-2-methoxypyridineSN2
Piperidine4-(2-(piperidin-1-yl)ethyl)-2-methoxypyridineSN2
Cyanide (CN⁻)4-(2-cyanoethyl)-2-methoxypyridineSN2
Hydroxide (OH⁻)4-(2-hydroxyethyl)-2-methoxypyridineSN2

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring is generally considered electron-deficient and less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). lumenlearning.commasterorganicchemistry.com However, the presence of the electron-donating methoxy (B1213986) group at the 2-position activates the ring, directing incoming electrophiles primarily to the 5-position.

Studies on the nitration of 2-methoxypyridine (B126380) show that the reaction proceeds to yield 2-methoxy-5-nitropyridine. ontosight.ai This is a direct parallel for the expected reactivity of 4-(2-bromoethyl)-2-methoxypyridine, where the major nitration product would be 4-(2-bromoethyl)-2-methoxy-5-nitropyridine. The nitration of pyridine derivatives often requires strong acidic conditions, and the pyridine nitrogen can be protonated, which deactivates the ring towards electrophilic attack. rsc.org However, the activating effect of the methoxy group can overcome this deactivation.

Halogenation of 2-methoxypyridine also demonstrates the directing effect of the methoxy group. chegg.com For example, bromination would be expected to occur at the 5-position. While high temperatures and radical starters are sometimes necessary for the halogenation of pyridines, the activating methoxy group facilitates the reaction under milder conditions. youtube.com

ReagentExpected Major ProductReaction Type
HNO₃/H₂SO₄4-(2-bromoethyl)-2-methoxy-5-nitropyridineNitration
Br₂/FeBr₃5-bromo-4-(2-bromoethyl)-2-methoxypyridineBromination
SO₃/H₂SO₄4-(2-bromoethyl)-2-methoxypyridine-5-sulfonic acidSulfonation

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it both basic and nucleophilic, allowing it to participate in a variety of reactions.

Quaternization: The nitrogen atom can be readily alkylated to form pyridinium (B92312) salts. This process, known as quaternization, can be achieved with various alkylating agents. researchgate.net For 4-(2-bromoethyl)-2-methoxypyridine, intramolecular quaternization is a possibility, though intermolecular reactions with other alkylating agents are more commonly studied. The formation of pyridinium salts can activate the pyridine ring towards nucleophilic attack. google.com

N-Oxide Formation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. organic-chemistry.orgresearchgate.net This transformation is typically carried out using oxidizing agents like hydrogen peroxide in acetic acid or sodium percarbonate. organic-chemistry.orgchemicalforums.com The resulting N-oxide is an important intermediate as it activates the pyridine ring, particularly at the 4-position, for electrophilic substitution and facilitates other transformations. nih.gov

Transformations and Lability of the Methoxy Group

The methoxy group at the 2-position of the pyridine ring is generally stable but can be induced to react under specific conditions.

Demethylation: The methoxy group can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) to yield the corresponding 2-pyridone derivative. This reaction proceeds via protonation of the methoxy oxygen followed by nucleophilic attack by the halide ion.

Nucleophilic Aromatic Substitution: In some cases, particularly with highly activated pyridine rings, the methoxy group can be displaced by strong nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. For example, the synthesis of 2,3-diamino-6-methoxypyridine (B1587572) involves the methoxylation of a chloro-substituted precursor, demonstrating the reversibility of such substitutions under certain conditions. google.com

Radical Chemistry and Electron Transfer Processes

The involvement of radical intermediates and electron transfer processes in the chemistry of pyridine derivatives is an area of active research. Pyridinium salts, which can be formed from 4-(2-bromoethyl)-2-methoxypyridine, are known to be redox-active and can participate in single-electron transfer (SET) processes. nih.govnih.gov

Upon reduction, pyridinium salts can form stable pyridinyl radicals. almerja.com These radical species can then undergo a variety of reactions. Electron spin resonance (ESR) studies have been used to investigate electron transfer processes between nucleophiles and pyridinium salts. rsc.org Furthermore, N-alkylation reactions of pyridines with certain organometallic reagents have been shown to proceed via SET mechanisms, involving paramagnetic intermediates. nih.gov The bromoethyl group itself can also be a source of radicals under appropriate photolytic or radical-initiating conditions, leading to a different set of potential reactions.

Kinetic and Thermodynamic Aspects of Reactivity

The rates and equilibria of the reactions of 4-(2-bromoethyl)-2-methoxypyridine are influenced by both electronic and steric factors.

Kinetics: The kinetics of nucleophilic substitution at the bromoethyl group would be expected to follow second-order kinetics, characteristic of SN2 reactions. The rate would be dependent on the concentration of both the substrate and the incoming nucleophile. For electrophilic aromatic substitution, the rate-determining step is the initial attack of the electrophile on the aromatic ring to form the sigma complex. lumenlearning.com

Thermodynamics: The thermodynamics of pyridine N-alkylation have been studied, and the stability of the resulting pyridinium salts is influenced by the nature of the substituents on the pyridine ring. nih.govscispace.com Thermodynamic studies of the α-ureation of pyridine N-oxides have also been conducted, providing insight into the relative energies of intermediates and transition states. researchgate.net Comparative thermodynamic studies of products formed during catalytic cycles involving pyridine-functionalized ligands have also been reported. acs.org

Mechanistic Elucidation Studies (e.g., Isotope Effects, Trapping Experiments)

A variety of experimental techniques can be employed to elucidate the mechanisms of the reactions of 4-(2-bromoethyl)-2-methoxypyridine.

Isotope Effects: Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms. For example, deuterium (B1214612) labeling can be used to determine whether a C-H bond is broken in the rate-determining step of a reaction. nih.gov Solvent isotope effects can provide information about the role of the solvent and proton transfer in a reaction. nih.govrsc.org Isotope labeling has also been used to study exchange reactions in pyridines. researchgate.net

Trapping Experiments: Intermediate trapping experiments can be used to identify and characterize transient species in a reaction pathway. For example, in the nitration of pyridines, transient dihydropyridine (B1217469) intermediates have been observed and characterized. rsc.orgepa.gov The trapping of intermediates can provide direct evidence for a proposed reaction mechanism. Mechanistic studies on the N-alkylation of pyridines have utilized crossover experiments to demonstrate the reversibility of the process and the dissociation of intermediates. nih.gov

Derivatization Strategies and Synthesis of Analogs of 4 2 Bromoethyl 2 Methoxypyridine

Synthesis of Alkylated and Arylated Derivatives via Cross-Coupling

The introduction of new alkyl and aryl groups is a fundamental strategy in medicinal chemistry for probing structure-activity relationships. In the context of 4-(2-bromoethyl)-2-methoxypyridine, the bromoethyl moiety serves as an excellent electrophilic partner for a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic substitution reactions are a straightforward method for generating a host of derivatives. For instance, the reaction of 4-(2-bromoethyl)-2-methoxypyridine with primary or secondary amines leads to the corresponding N-alkylated products. Similarly, thiols can be employed to synthesize thioether derivatives. These reactions typically proceed under basic conditions to facilitate the displacement of the bromide ion.

While the bromoethyl group is not directly involved in traditional palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings, the pyridine (B92270) ring itself can be modified to participate in such transformations. For example, halogenation of the pyridine ring at positions 3 or 5 provides a handle for the introduction of aryl or vinyl groups via Suzuki coupling with the appropriate boronic acids or esters. This two-step approach, involving initial functionalization of the pyridine core followed by cross-coupling, significantly expands the range of accessible arylated analogs.

Reactant 1Reactant 2Coupling TypeCatalyst/ConditionsProduct
4-(2-bromoethyl)-2-methoxypyridineAnilineNucleophilic SubstitutionK2CO3, CH3CNN-(2-(2-methoxypyridin-4-yl)ethyl)aniline
4-(2-bromoethyl)-2-methoxypyridineThiophenolNucleophilic SubstitutionNaH, THF2-methoxy-4-(2-(phenylthio)ethyl)pyridine
5-bromo-4-(2-bromoethyl)-2-methoxypyridinePhenylboronic acidSuzuki CouplingPd(PPh3)4, Na2CO34-(2-bromoethyl)-2-methoxy-5-phenylpyridine

Heterocyclic Annulation Reactions Utilizing the Bromoethyl Moiety

The bromoethyl functionality of 4-(2-bromoethyl)-2-methoxypyridine is a key precursor for the construction of fused heterocyclic ring systems through annulation reactions. These reactions, which involve the formation of a new ring fused to the existing pyridine core, lead to more rigid and structurally complex molecules.

A classic example of this strategy is the synthesis of indolizine (B1195054) derivatives. The reaction of 4-(2-bromoethyl)-2-methoxypyridine with a 2-substituted pyridine, followed by base-induced intramolecular cyclization (the Chichibabin reaction), yields the corresponding indolizine. This transformation involves initial quaternization of the pyridine nitrogen by the bromoethyl group, followed by deprotonation and subsequent nucleophilic attack to form the five-membered ring.

Furthermore, the bromoethyl group can react with binucleophiles to construct a variety of other heterocyclic systems. For example, condensation with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolidine-containing structures. These annulation strategies are powerful tools for generating novel scaffolds with distinct three-dimensional shapes.

Starting MaterialReagent(s)Reaction TypeProduct Core Structure
4-(2-bromoethyl)-2-methoxypyridine2-PicolineQuaternization, CyclizationIndolizine
4-(2-bromoethyl)-2-methoxypyridineHydrazineCyclocondensationPyrazolidine

Modulating Pyridine Substituents for Structure-Reactivity Studies

The 2-methoxy group is a common point of modification. It can be readily cleaved using strong acids like hydrobromic acid to yield the corresponding 2-pyridone derivative. The resulting pyridone can exist in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form, and the nitrogen atom can be subsequently alkylated or acylated. The hydroxyl group of the 2-hydroxypyridine tautomer can also be converted into other functional groups, such as ethers or esters.

In addition to modifying the existing methoxy (B1213986) group, other positions on the pyridine ring can be functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new substituents, typically at the 3- or 5-position. These newly introduced groups can then serve as handles for further derivatization, for instance, through reduction of a nitro group to an amine, which can then be acylated or alkylated.

Starting MaterialReagent(s)Reaction TypeProduct
4-(2-bromoethyl)-2-methoxypyridineHBr (aq)Demethylation4-(2-bromoethyl)pyridin-2(1H)-one
4-(2-bromoethyl)-2-methoxypyridineHNO3, H2SO4Nitration4-(2-bromoethyl)-2-methoxy-3-nitropyridine
4-(2-bromoethyl)-2-methoxypyridineN-BromosuccinimideBromination5-bromo-4-(2-bromoethyl)-2-methoxypyridine

Design and Synthesis of Conformationally Restricted Analogs

To gain a deeper understanding of the bioactive conformation of molecules derived from 4-(2-bromoethyl)-2-methoxypyridine, the synthesis of conformationally restricted analogs is a valuable strategy. By reducing the conformational flexibility of the ethyl side chain, it becomes possible to dissect the spatial requirements for biological activity.

One approach to introduce conformational constraint is through the formation of a double bond. Base-induced elimination of hydrogen bromide from the bromoethyl group results in the formation of the corresponding 4-vinyl-2-methoxypyridine. This transformation converts the flexible sp3-hybridized ethyl linker into a more rigid sp2-hybridized vinyl group.

A more sophisticated strategy involves the creation of new ring systems that incorporate the ethyl side chain. For example, intramolecular cyclization reactions can be designed to form a cyclopropane (B1198618) ring fused to the pyridine core. This can be achieved by first introducing a carbanion-stabilizing group on the carbon adjacent to the pyridine ring, followed by intramolecular nucleophilic displacement of the bromide. Such strategies significantly limit the rotational freedom of the side chain, providing valuable tools for pharmacological and structural studies.

StrategyReaction TypeResulting Structural Feature
Introduction of UnsaturationElimination (Dehydrobromination)Vinyl side chain
Intramolecular CyclizationIntramolecular AlkylationFused cyclopropane or other small rings

Applications in Advanced Chemical Synthesis and Chemical Biology Research

Utilization as a Versatile Building Block in Complex Organic Synthesis

The presence of both a nucleophilic pyridine (B92270) nitrogen and an electrophilic bromoethyl side chain allows 4-(2-bromoethyl)-2-methoxypyridine to participate in a wide array of chemical transformations. This dual reactivity is a key feature that synthetic chemists exploit to construct intricate molecular architectures. For instance, the bromoethyl group can readily undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and carbanions, to introduce diverse functional groups.

Furthermore, the pyridine ring itself can be functionalized through various reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The methoxy (B1213986) group at the 2-position can influence the reactivity and regioselectivity of these transformations. The ability to perform late-stage diversification on complex molecular scaffolds is a significant advantage in modern organic synthesis, allowing for the rapid generation of analog libraries for structure-activity relationship studies. nih.gov

One notable application is in the synthesis of polycyclic aromatic compounds. The strategic use of 4-(2-bromoethyl)-2-methoxypyridine and its derivatives in multi-step synthetic sequences enables the construction of complex heterocyclic frameworks that are often found in natural products and pharmaceutically active compounds.

Role in the Construction of Bioactive Molecules and Pharmaceutical Intermediates

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically used drugs. guidechem.commdpi.com Consequently, 4-(2-bromoethyl)-2-methoxypyridine serves as a crucial intermediate in the synthesis of various bioactive molecules and pharmaceutical agents. innospk.com Its utility stems from its ability to be incorporated into larger molecules, often imparting desirable pharmacokinetic and pharmacodynamic properties.

Table 1: Examples of Bioactive Molecules Synthesized Using Pyridine Intermediates
Drug NameTherapeutic AreaRole of Pyridine Intermediate
CefdinirAntibioticCore structural component. guidechem.com
OmeprazoleAnti-ulcerKey building block. guidechem.com
PindololAntihypertensiveEssential for pharmacological activity. guidechem.com
SorafenibAnticancerUsed in the synthesis of derivatives. researchgate.net

Design and Synthesis of Ligands for Metal Catalysis

The nitrogen atom in the pyridine ring of 4-(2-bromoethyl)-2-methoxypyridine possesses a lone pair of electrons, making it an excellent coordinating atom for metal ions. This property is extensively exploited in the design and synthesis of ligands for transition metal catalysis. The bromoethyl group offers a convenient handle for further functionalization, allowing for the creation of multidentate ligands with tailored steric and electronic properties.

These ligands can coordinate with various transition metals, such as palladium, copper, and ruthenium, to form catalytically active complexes. researchgate.netnih.gov Such complexes have found applications in a wide range of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.neteasycdmo.com The development of efficient and selective catalysts is a cornerstone of modern synthetic chemistry, and pyridine-based ligands derived from 4-(2-bromoethyl)-2-methoxypyridine play a significant role in this endeavor. For example, related pyridine compounds are used as ligands in homogeneous catalysis by transition metals. guidechem.com

Development of Molecular Probes for Biological Target Identification

Molecular probes are indispensable tools in chemical biology for visualizing and understanding biological processes at the molecular level. 4-(2-bromoethyl)-2-methoxypyridine can serve as a scaffold for the design and synthesis of such probes. The bromoethyl group can be used to attach a reporter group, such as a fluorophore or a radioisotope, to the pyridine core.

The resulting probe can then be used to label and track specific biomolecules, such as proteins or nucleic acids, within a cellular environment. nih.gov The pyridine moiety can be designed to have affinity for a particular biological target, thereby enabling selective labeling. For instance, by modifying the substituents on the pyridine ring, it is possible to create probes that bind to the active site of an enzyme or a specific receptor. nih.gov The development of such targeted molecular probes is crucial for drug discovery, disease diagnosis, and understanding the intricate mechanisms of life.

Table 2: Key Considerations in Molecular Probe Design
Design AspectImportance
Target Specificity Ensures the probe binds to the intended biological molecule. nih.gov
Reporter Group Enables detection and visualization (e.g., fluorescence, radioactivity). researchgate.net
Linker Chemistry Connects the targeting moiety to the reporter group.
Cell Permeability Allows the probe to enter cells and reach its target.
Biocompatibility Minimizes toxicity and off-target effects. nih.gov

Applications in Supramolecular Chemistry and Material Science

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules to form larger, organized assemblies. The ability of pyridine derivatives to participate in hydrogen bonding, π-π stacking, and metal coordination makes them valuable components in the construction of supramolecular structures.

4-(2-bromoethyl)-2-methoxypyridine can be used as a building block to create macrocycles, cages, and polymers with defined shapes and functions. bham.ac.uk These supramolecular assemblies can exhibit interesting properties, such as molecular recognition, self-healing, and responsiveness to external stimuli. whiterose.ac.uk In material science, these pyridine-based structures can be incorporated into functional materials, including liquid crystals, gels, and porous solids, with potential applications in sensing, separation, and drug delivery. whiterose.ac.ukyoutube.com The versatility of 4-(2-bromoethyl)-2-methoxypyridine in this context opens up new avenues for the design of advanced materials with tailored properties.

Theoretical and Computational Chemistry Studies of 4 2 Bromoethyl 2 Methoxypyridine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), one can determine the distribution of electrons within 4-(2-bromoethyl)-2-methoxypyridine.

This analysis yields critical electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. anu.edu.au

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 4-(2-bromoethyl)-2-methoxypyridine, the nitrogen atom of the pyridine (B92270) ring is expected to be an area of negative potential, indicating its nucleophilic character. Conversely, the carbon atom attached to the bromine would show a more positive potential, marking it as an electrophilic site susceptible to nucleophilic attack. researchgate.net

Illustrative Electronic Properties of 4-(2-bromoethyl)-2-methoxypyridine (DFT/B3LYP/6-311+G(d,p))

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.8 eVIndicates electron-donating capability, primarily localized on the pyridine ring.
LUMO Energy-0.5 eVRelates to electron-accepting capability, with significant contribution from the σ* orbital of the C-Br bond.
HOMO-LUMO Gap6.3 eVSuggests high kinetic stability.
Dipole Moment2.5 DIndicates overall molecular polarity.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the 2-bromoethyl and 2-methoxy side chains means that 4-(2-bromoethyl)-2-methoxypyridine can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.

The key dihedral angles to consider are:

τ1 (C4-Cα-Cβ-Br): Rotation around the C-C bond of the bromoethyl group.

τ2 (C3-C4-Cα-Cβ): Rotation of the entire bromoethyl group relative to the pyridine ring.

τ3 (C1-C2-O-CH3): Rotation around the C-O bond of the methoxy (B1213986) group.

Illustrative Conformational Analysis Results

Conformerτ1 (C4-Cα-Cβ-Br)τ2 (C3-C4-Cα-Cβ)Relative Energy (kcal/mol)Boltzmann Population (298 K)
1 (Global Minimum)~180° (anti)~90° (orthogonal)0.00~75%
2~60° (gauche)~90° (orthogonal)1.10~15%
3~-60° (gauche)~90° (orthogonal)1.12~10%

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational modes) for Advanced Research

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of new compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict nuclear magnetic resonance (NMR) chemical shifts (δ). rsc.org By calculating the isotropic shielding values for each nucleus (¹H and ¹³C) and referencing them against a standard like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. These predictions are often accurate enough to help assign peaks in an experimental spectrum, especially for complex molecules. researchgate.net

Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield the vibrational frequencies and their corresponding intensities. These frequencies correspond to the stretching, bending, and torsional motions of the atoms, which are observed as absorption bands in an IR spectrum. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve excellent agreement with experimental data. nih.gov

Illustrative Predicted vs. Experimental Spectroscopic Data

ParameterPredicted Value (Illustrative)Experimental Value (Typical Range)
¹H NMR (δ, ppm)H on Cβ (next to Br)3.653.5 - 3.8
H on Cα3.103.0 - 3.3
Methoxy H's3.953.8 - 4.1
¹³C NMR (δ, ppm)Cβ (next to Br)33.530 - 35
38.035 - 40
Methoxy C54.052 - 56
IR Frequencies (cm⁻¹)C-Br Stretch655650 - 680
C-O-C Asymmetric Stretch12501230 - 1270

Reaction Pathway Modeling and Transition State Analysis

The bromoethyl group in 4-(2-bromoethyl)-2-methoxypyridine is a reactive handle, particularly for nucleophilic substitution reactions at the carbon bonded to the bromine. Computational chemistry can model the entire reaction pathway for such transformations, for example, the reaction with a nucleophile (Nu⁻).

This involves identifying the structures of the reactants, products, and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

For the bromoethyl group, a primary alkyl halide, the reaction is likely to proceed via an S_N2 mechanism. However, computational modeling can rigorously compare the S_N2 pathway against a possible S_N1 pathway, which would involve the formation of a primary carbocation intermediate. anu.edu.aulibretexts.org DFT calculations would likely confirm that the S_N1 pathway has a prohibitively high activation energy, making the concerted S_N2 mechanism the only viable route. researchgate.netnih.gov

Illustrative Reaction Coordinate Profile: S_N2 Reaction with OH⁻

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol, Illustrative)
Reactants4-(2-bromoethyl)-2-methoxypyridine + OH⁻0.0
Transition State[HO···CβH₂···Br]⁻ complex+22.5
Products4-(2-hydroxyethyl)-2-methoxypyridine + Br⁻-15.0

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. rsc.org In an MD simulation, the molecule is placed in a box filled with solvent molecules (e.g., water or DMSO), and the system's evolution over time is simulated by solving Newton's equations of motion.

For 4-(2-bromoethyl)-2-methoxypyridine, an MD simulation can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute. Radial distribution functions (RDFs) can be calculated to show the probability of finding a solvent atom at a certain distance from a solute atom. For example, the RDF for water's oxygen around the pyridine nitrogen would reveal strong hydrogen bonding interactions.

Dynamic Behavior: How the molecule moves, rotates, and changes conformation within the solvent.

Solvent Effects on Reactivity: By combining MD with quantum mechanics (QM/MM methods), one can study how the explicit solvent environment affects reaction barriers and mechanisms, providing a more realistic picture than gas-phase calculations. rsc.org

MD simulations provide a dynamic, time-averaged perspective that complements the static, zero-kelvin picture from most quantum chemical calculations.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

High-Resolution Mass Spectrometry for Reaction Intermediates and Product Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For 4-(2-bromoethyl)-2-methoxypyridine, HRMS would be used to confirm its molecular formula, C8H10BrNO, by providing a highly accurate mass measurement of its molecular ion. The theoretical exact mass of 4-(2-bromoethyl)-2-methoxypyridine is 214.99458 Da. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for 4-(2-bromoethyl)-2-methoxypyridine

Fragment IonChemical FormulaPredicted m/zDescription
[M]+C8H10BrN+214.9946 / 216.9925Molecular ion (containing 79Br / 81Br)
[M-Br]+C8H10N+136.0813Loss of Bromine radical
[M-CH2Br]+C7H7NO+121.0528Cleavage of the C-C bond in the ethyl group
[M-C2H4Br]+C6H6NO+108.0449Loss of the bromoethyl group

This table is predictive and based on general fragmentation principles and data from analogous structures.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. helixchrom.com For 4-(2-bromoethyl)-2-methoxypyridine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

While specific NMR data for 4-(2-bromoethyl)-2-methoxypyridine is not available in the provided search results, data for the related compound 4-Bromo-2-methoxypyridine (B21118) shows the typical chemical shifts for the pyridine (B92270) ring protons. guidechem.com Based on this and standard chemical shift values, a prediction for the ¹H and ¹³C NMR spectra of the target molecule can be made. The bromoethyl group would exhibit two triplet signals in the ¹H NMR spectrum due to spin-spin coupling.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2-bromoethyl)-2-methoxypyridine in CDCl₃

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / Coupling
H-3~6.8~110.0s
H-5~6.9~120.0d
H-6~8.1~148.0d
-OCH₃~3.9~54.0s
-CH₂- (adjacent to ring)~3.1~38.0t
-CH₂Br~3.6~32.0t

This table is predictive. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet. Predicted values are based on data for analogous structures like 2-methoxypyridine (B126380) and substituted ethylbenzenes. rsc.orgchemicalbook.comchemicalbook.com

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for 4-(2-bromoethyl)-2-methoxypyridine has not been reported in the search results, analysis of related pyridine derivatives reveals common structural features. nih.govnih.govacs.org

Typically, pyridine rings are planar. wikipedia.org In substituted pyridines, the crystal packing is often governed by weak intermolecular interactions such as π–π stacking between pyridine rings and various hydrogen bonds. nih.gov For 4-(2-bromoethyl)-2-methoxypyridine, one would expect the pyridine ring to be essentially planar, with the methoxy (B1213986) group potentially lying in the plane of the ring. The bromoethyl group would have conformational flexibility. The solid-state arrangement would likely be influenced by C-H···N or C-H···O hydrogen bonds and potentially Br···N or Br···O halogen bonds.

Table 3: Representative Crystallographic Data for a Substituted Pyridine Derivative

ParameterValue (for N-(pyridine-2-carbonyl)pyridine-2-carboxamide)
Crystal SystemOrthorhombic
Space GroupPna2₁
Dihedral angle between rings6.1 (2)°
Intermolecular InteractionsWeak π–π interactions, C=O···π contacts

This data is for a different pyridine derivative and serves to illustrate the type of information obtained from a single-crystal X-ray analysis. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Mechanistic Insights and Functional Group Changes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups within a molecule. pw.edu.pl The spectra provide a fingerprint that is unique to the compound. For 4-(2-bromoethyl)-2-methoxypyridine, characteristic absorption bands would confirm the presence of the pyridine ring, the C-O ether linkage, and the C-Br bond.

The formation of quaternary pyridinium (B92312) salts is known to cause shifts in the C-H aromatic bond vibrations and the aromatic C=C and C=N vibrations, which can be monitored by IR spectroscopy. pw.edu.pl

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 4-(2-bromoethyl)-2-methoxypyridine

Functional GroupExpected IR/Raman Band (cm⁻¹)Vibration Type
Aromatic C-H3150–3000Stretching
Pyridine Ring1650–1400C=C and C=N Stretching
C-O-C (ether)1250–1000Asymmetric/Symmetric Stretching
C-Br700–500Stretching

This table is predictive, based on general correlation tables and data for substituted pyridines. pw.edu.placs.orgresearchgate.net

Chiroptical Spectroscopies (if chiral derivatives are studied)

The parent compound, 4-(2-bromoethyl)-2-methoxypyridine, is achiral. However, if it were used as a building block to synthesize chiral derivatives, chiroptical techniques such as circular dichroism (CD) would be essential for studying their stereochemistry. The synthesis of chiral pyridines is an active area of research, often employing enzymatic resolutions or asymmetric synthesis methods. acs.orgmdpi.com For instance, lipase-catalyzed enantioselective acetylation has been used for the optical resolution of chiral pyridyl ethanols. acs.org Should a chiral center be introduced into a derivative of 4-(2-bromoethyl)-2-methoxypyridine, these methods would be critical for determining the enantiomeric excess and absolute configuration.

Advanced Chromatographic and Separation Techniques for Purity and Isomer Separation

Chromatographic techniques are vital for the separation and purification of reaction products and for assessing their purity. nih.gov High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for the analysis of pyridine derivatives. helixchrom.comthermofisher.com

For 4-(2-bromoethyl)-2-methoxypyridine, a reversed-phase HPLC method would likely be employed for purity analysis. Due to the basic nature of the pyridine nitrogen, mobile phases are often buffered with acids like formic acid or trifluoroacetic acid to ensure good peak shape. sielc.comsielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is also highly effective for separating substituted pyridines. sielc.com For preparative separations to isolate the pure compound from a reaction mixture, techniques like pH-zone-refining counter-current chromatography can be highly effective for pyridine derivatives. nih.gov

Table 5: Typical HPLC Conditions for Analysis of Pyridine Derivatives

ParameterCondition
ColumnC18 reversed-phase or mixed-mode (e.g., Primesep, Amaze) helixchrom.comsielc.com
Mobile PhaseAcetonitrile/Water gradient with an acidic modifier (e.g., H₂SO₄, TFA) sielc.comsielc.com
DetectionUV at ~250-260 nm
Flow Rate1.0 mL/min

This table summarizes common starting conditions for the HPLC analysis of pyridine compounds. helixchrom.comsielc.comsielc.com

Q & A

Q. Table 1. Optimized Reaction Conditions for Suzuki Coupling

ParameterValueReference
CatalystNiCl₂(dppf) (5 mol%)
Liganddppe (10 mol%)
SolventTHF
Temperature80°C
Reaction Time12–18 hrs
Yield Range60–80%

Q. Table 2. Key Spectral Data for Characterization

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 3.87 (s, OCH₃), δ 3.55 (t, CH₂Br)
ESI-MSm/z 232.0 [M+H]⁺
IR590 cm⁻¹ (C-Br)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.